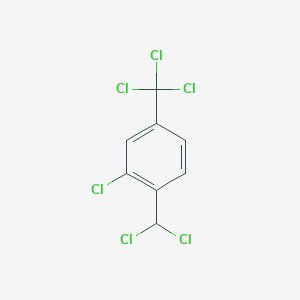
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene is an organochlorine compound with significant applications in various fields. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a highly chlorinated aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the reaction of benzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes where benzene is treated with chlorine gas in the presence of catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the benzene ring.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of chlorinated benzoic acids or other oxidized products.
Reduction: Formation of less chlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved in its action include oxidative stress and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trichlorobenzene: Another chlorinated benzene derivative with similar chemical properties.
1,3,5-Trichlorobenzene: A compound with three chlorine atoms attached to the benzene ring in different positions.
Hexachlorobenzene: A highly chlorinated benzene derivative with six chlorine atoms.
Uniqueness
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene is unique due to its specific arrangement of chlorine atoms and the presence of both dichloromethyl and trichloromethyl groups
Eigenschaften
CAS-Nummer |
67793-53-7 |
|---|---|
Molekularformel |
C8H4Cl6 |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
2-chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C8H4Cl6/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
InChI-Schlüssel |
JNEGPINFRRYWDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















